2-Fluoro-5-(1-pyrazolyl)pyridine
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Overview
Description
2-Fluoro-5-(1-pyrazolyl)pyridine is a heterocyclic compound that features both a fluorinated pyridine ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach includes the use of Selectfluor® for the high-yield preparation of substituted 3-fluoropyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of efficient fluorinating agents and optimized reaction conditions would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(1-pyrazolyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents such as butyl ammonium fluoride in dimethylformamide can be used for substitution reactions.
Oxidation/Reduction:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives .
Scientific Research Applications
2-Fluoro-5-(1-pyrazolyl)pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a building block in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Studies: The compound can be used as a probe in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(1-pyrazolyl)pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . The compound’s fluorine atom and pyrazole ring contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Shares the fluorinated pyridine ring but lacks the pyrazole moiety.
Pyrazolo[1,5-a]pyrimidines: Similar in structure but with different electronic properties and applications.
Furopyridines: Another class of fluorinated heterocycles with distinct chemical behavior.
Uniqueness
2-Fluoro-5-(1-pyrazolyl)pyridine is unique due to the combination of a fluorinated pyridine ring and a pyrazole moiety, which imparts distinct electronic and steric properties. This combination enhances its potential for specific interactions in medicinal chemistry and material science applications .
Properties
Molecular Formula |
C8H6FN3 |
---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
2-fluoro-5-pyrazol-1-ylpyridine |
InChI |
InChI=1S/C8H6FN3/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H |
InChI Key |
PBPDSUKUJBRHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CN=C(C=C2)F |
Origin of Product |
United States |
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